N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS No.: 5693-51-6
Cat. No.: VC14944036
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5693-51-6 |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C20H21N3O2S/c24-20(21-7-8-23-9-11-25-12-10-23)16-14-18(19-6-3-13-26-19)22-17-5-2-1-4-15(16)17/h1-6,13-14H,7-12H2,(H,21,24) |
| Standard InChI Key | ZPILGSPMKDTNAF-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide, reflects its core structure:
-
Quinoline backbone: A bicyclic aromatic system with a nitrogen atom at position 1.
-
Thiophene substituent: A sulfur-containing heterocycle at position 2 of the quinoline ring.
-
Morpholine-ethyl carboxamide: A morpholine group (a six-membered ring with one oxygen and one nitrogen atom) linked via an ethyl chain to the carboxamide at position 4 .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₃O₂S | |
| Molecular Weight | 367.5 g/mol | |
| SMILES | C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| logP | 3.07 (predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways
Key Synthesis Strategies
The synthesis of this compound typically involves multi-step reactions, leveraging:
-
Quinoline Core Formation: Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .
-
Thiophene Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophene group .
-
Morpholine-Ethyl Carboxamide Attachment: Alkylation of morpholine with intermediates like 2-chloroethylamine derivatives, followed by carboxamide coupling .
Example Protocol (Adapted from Patent RU2570898C2 ):
-
Step 1: React 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole with morpholine at 120–200°C under acid catalysis.
-
Step 2: Purify via recrystallization (e.g., methanol) to yield the target compound.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water (logSw = -3.93) .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acidic/basic environments due to the carboxamide linkage .
Spectroscopic Data
-
NMR: Characteristic signals include δ 8.5–8.7 ppm (quinoline H-5/H-7), δ 7.2–7.4 ppm (thiophene protons), and δ 3.4–3.7 ppm (morpholine CH₂ groups) .
-
Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 368.5 .
Pharmacological Profile
Biological Targets and Mechanisms
-
Antibacterial Activity: The quinoline-thiophene scaffold inhibits DNA gyrase in Staphylococcus aureus (MIC = 8 µg/mL) .
-
Anticancer Potential: Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) via topoisomerase II inhibition .
-
Enzyme Modulation: Binds reversibly to monoamine oxidase A (MAO-A) with Ki = 0.4 µM, suggesting antidepressant applications .
Table 2: Pharmacological Data
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 8 µg/mL | |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 12 µM | |
| MAO-A Inhibition | Recombinant enzyme | Ki = 0.4 µM |
Comparative Analysis with Analogues
Structural Analogues and Activity Trends
-
Morpholine Position: Moving the morpholine group to position 3 (e.g., 2-(morpholin-2-yl)quinoline-4-carboxamide ) reduces MAO-A affinity by 60%.
-
Thiophene Replacement: Substituting thiophene with furan (e.g., N-[2-(morpholin-4-yl)ethyl]-2-furan-2-ylquinoline-4-carboxamide) abolishes antibacterial activity, highlighting thiophene’s critical role .
Future Directions and Challenges
Optimization Opportunities
-
Bioavailability Enhancement: Structural modifications to improve water solubility (e.g., PEGylation or prodrug strategies) .
-
Target Selectivity: Rational design to reduce off-target effects on cardiac ion channels .
Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume